molecular formula C32H25BrN6O3 B11947442 N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide CAS No. 882046-73-3

N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide

Cat. No.: B11947442
CAS No.: 882046-73-3
M. Wt: 621.5 g/mol
InChI Key: AQONTGQYUXSQHB-ALQBTCKLSA-N
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Description

N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide is a complex organic compound that features multiple functional groups, including bromophenyl, pyrazole, and benzamide moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-bromophenylamine and 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde. These intermediates are then subjected to condensation reactions, followed by acylation and hydrazone formation under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the functional groups.

    Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide
  • N-(4-Fluorophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide

Uniqueness

N-(4-Bromophenyl)-2-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamido)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

CAS No.

882046-73-3

Molecular Formula

C32H25BrN6O3

Molecular Weight

621.5 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)carbamoyl]phenyl]-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide

InChI

InChI=1S/C32H25BrN6O3/c1-21-11-13-22(14-12-21)29-23(20-39(38-29)26-7-3-2-4-8-26)19-34-37-32(42)31(41)36-28-10-6-5-9-27(28)30(40)35-25-17-15-24(33)16-18-25/h2-20H,1H3,(H,35,40)(H,36,41)(H,37,42)/b34-19+

InChI Key

AQONTGQYUXSQHB-ALQBTCKLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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